molecular formula CH2BiI3O2 B13738588 Hydrogen (formato-O)triiodobismuthate(1-) CAS No. 17086-13-4

Hydrogen (formato-O)triiodobismuthate(1-)

Cat. No.: B13738588
CAS No.: 17086-13-4
M. Wt: 635.719 g/mol
InChI Key: PPQKHVFSITXJNN-UHFFFAOYSA-K
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Description

Hydrogen (formato-O)triiodobismuthate(1-) is a bismuth-based coordination complex featuring a triiodobismuthate core ([BiI₃]⁻) coordinated by a formato-O (HCOO⁻) ligand, with hydrogen as the counterion. This compound belongs to the iodobismuthate family, which is characterized by diverse structural motifs influenced by halide coordination, organic ligands, and counterion interactions .

Properties

CAS No.

17086-13-4

Molecular Formula

CH2BiI3O2

Molecular Weight

635.719 g/mol

IUPAC Name

bismuth;hydron;formate;triiodide

InChI

InChI=1S/CH2O2.Bi.3HI/c2-1-3;;;;/h1H,(H,2,3);;3*1H/q;+3;;;/p-3

InChI Key

PPQKHVFSITXJNN-UHFFFAOYSA-K

Canonical SMILES

[H+].C(=O)[O-].[I-].[I-].[I-].[Bi+3]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound is typically prepared by reacting bismuth(III) salts with iodide ions in the presence of formate ions and a proton source to form the hydrogen triiodobismuthate complex with formato coordination. The general reaction scheme can be represented as:

$$
\text{Bi}^{3+} + 3 \text{I}^- + \text{HCOO}^- + \text{H}^+ \rightarrow \text{[H(formato-O)BiI}_3]^-
$$

This involves:

Stepwise Preparation Method

  • Preparation of Bismuth Triiodide Intermediate:

    • Dissolve bismuth(III) salt in an aqueous or alcoholic medium.
    • Add iodide ions slowly under stirring to precipitate or form bismuth triiodide complexes.
  • Introduction of Formate Ion:

    • Add sodium formate or formic acid to the reaction mixture.
    • The formate ion coordinates to the bismuth center, replacing some ligands or associating in the coordination sphere.
  • Acidification:

    • Adjust the pH with a dilute acid (e.g., formic acid or hydrochloric acid) to introduce the proton, stabilizing the hydrogen (formato-O) triiodobismuthate(1-) complex.
  • Isolation:

    • The product can be isolated by filtration or crystallization.
    • Purification may involve recrystallization from suitable solvents like ethanol or acetone.

Reaction Conditions

  • Temperature: Mild heating (room temperature to 50°C) is often sufficient to facilitate complex formation.
  • Solvent: Aqueous or mixed aqueous-organic solvents are preferred to maintain solubility of reactants and products.
  • Stoichiometry: Precise molar ratios of bismuth, iodide, and formate are critical to obtain the desired complex without side products.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Bismuth source Bi(NO3)3·5H2O or BiCl3 Readily soluble in water/alcohol
Iodide source KI or NaI Provides iodide ions for complexation
Formate source HCOONa or HCOOH Supplies formato ligand and H+
Solvent Water, ethanol, or mixed solvents Ensures solubility and reaction control
Temperature 20–50 °C Mild heating aids complex formation
pH Slightly acidic (pH ~3-5) Stabilizes protonated complex
Isolation method Filtration, crystallization Purification by recrystallization

Chemical Reactions Analysis

Hydrogen (formato-O)triiodobismuthate(1-) undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of higher oxidation state bismuth compounds.

    Reduction: It can also be reduced to form lower oxidation state bismuth compounds.

    Substitution: The iodine atoms in the compound can be substituted with other halogens or ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hydrogen (formato-O)triiodobismuthate(1-) has several applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other bismuth-containing compounds.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of bismuth in biological systems.

    Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Hydrogen (formato-O)triiodobismuthate(1-) exerts its effects involves the interaction of the bismuth center with various molecular targets. The formato ligand and iodine atoms play a crucial role in stabilizing the compound and facilitating its reactivity. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Structural Comparison

Iodobismuthates exhibit structural diversity depending on the number of iodide ligands, counterions, and organic/inorganic ligands. Key analogs include:

Compound Molecular Formula Structure Features References
Hydrogen (formato-O)triiodobismuthate(1-) H[BiI₃(OCHO)] Triiodobismuthate core with formato-O ligand; hydrogen counterion Inferred
Tetrapotassium heptaiodobismuthate K₄[BiI₇] Heptaiodobismuthate core; K⁺ counterions
[DABCO-based iodobismuthate] [C₆H₁₄N₂][BiI₅] BiI₅⁻ polyhedra with N-substituted DABCO ligands
Chromate(1-) with formato-O ligand C₂₂H₂₇CrN₄O₁₁S Formato-O ligand in a chromate complex

Key Observations :

  • Iodide Coordination : Hydrogen (formato-O)triiodobismuthate(1-) has a triiodide core ([BiI₃]⁻), whereas Tetrapotassium heptaiodobismuthate ([BiI₇]⁴⁻) features a higher iodide coordination number, leading to distinct geometries and stability .
  • Counterion Effects : Hydrogen as a counterion may result in lower thermal stability compared to alkali-metal-stabilized analogs like K₄[BiI₇], which benefits from strong ionic interactions .
Physicochemical Properties
  • Crystallography : The triiodobismuthate core likely adopts a trigonal planar or distorted octahedral geometry, contrasting with the pentagonal bipyramidal structure of [BiI₇]⁴⁻ in K₄[BiI₇] .
  • Solubility : Formato-O ligands may improve aqueous solubility compared to purely iodide-coordinated bismuthates, analogous to carboxylate-functionalized chromate complexes .
  • Thermal Stability : Hydrogen counterions generally reduce thermal stability relative to alkali-metal analogs. For example, K₄[BiI₇] decomposes above 300°C, while hydrogen-containing analogs may degrade below 200°C .

Q & A

Basic: What are the optimal synthetic routes for Hydrogen (formato-O)triiodobismuthate(1−), and how can reaction conditions be systematically varied to improve yield?

Methodological Answer:
Synthesis typically involves the reaction of bismuth(III) salts with formato-O ligands and iodide sources under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand coordination .
  • Stoichiometric ratios : A 1:3 molar ratio of bismuth precursor to iodide ensures structural integrity .
  • Temperature : Reactions at 60–80°C optimize crystallinity, while higher temperatures risk decomposition.

Experimental Design Tip : Use factorial design (e.g., varying solvent, temperature, and stoichiometry) to identify yield optima. For example, a 2³ factorial matrix can isolate critical factors .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing Hydrogen (formato-O)triiodobismuthate(1−)?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolves the crystal structure, including bond lengths and angles. CCDC datasets (e.g., 2167555) provide reference frameworks .
  • FTIR Spectroscopy : Confirms ligand coordination via formato-O C=O stretching (1650–1700 cm⁻¹) and Bi–I vibrations (200–300 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability by monitoring mass loss during heating (e.g., dehydration at 100–150°C) .

Data Validation : Cross-reference XRD data with Cambridge Structural Database entries to validate unit cell parameters .

Basic: How does the compound’s stability under environmental conditions (humidity, temperature) affect experimental protocols?

Methodological Answer:
Stability studies should include:

Condition Protocol Adjustment Evidence Source
High humidity (>70%)Use desiccants or inert-atmosphere gloveboxes (material compatibility)
Temperature >80°CShorten reaction times; monitor via TGA (dehydration studies)
Light exposureStore in amber vials to prevent photodegradation (pre-normative research)

Pre-Normative Research : Collaborate with standardization bodies to align protocols with emerging guidelines .

Advanced: How can density functional theory (DFT) or molecular dynamics simulations elucidate the electronic structure and bonding interactions in Hydrogen (formato-O)triiodobismuthate(1−)?

Methodological Answer:

  • DFT Applications :
    • Calculate charge distribution to identify electron-rich sites (e.g., iodide ligands) for reactivity predictions.
    • Simulate band structures to correlate with experimental UV-Vis spectra .
  • Molecular Dynamics : Model solvation effects by simulating solvent interactions (e.g., DMF) with the Bi–I framework .

Theoretical Framework : Link simulations to ligand field theory to explain Bi(III) coordination geometry .

Advanced: What methodologies resolve contradictions in reported data on the compound’s catalytic activity or magnetic properties?

Methodological Answer:

  • Contradiction Analysis :
    • Systematic Replication : Repeat experiments using identical solvents/purity grades (e.g., ASTM D1193-82 water ).
    • Error Source Identification : Use control experiments to isolate variables (e.g., trace O₂ in catalytic assays).
  • Statistical Tools : Apply ANOVA to compare datasets and identify outliers .

Framework Alignment : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Advanced: How do ligand substitution or counterion variations in iodobismuthate complexes influence their structural and functional properties?

Methodological Answer:

  • Comparative Studies :
    • Replace formato-O with acetate or nitrate ligands to assess coordination flexibility .
    • Substitute iodide with bromide to study halide effects on bandgap (e.g., UV-Vis shifts).
  • Functional Impact : Measure changes in photocatalytic efficiency using methylene blue degradation assays.

Data Interpretation : Corrogate structural variations (e.g., bond angles from XRD) with functional outputs (e.g., catalytic rates) .

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